BenchChemオンラインストアへようこそ!

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate

Chemical procurement Purity specification Research chemical sourcing

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate (CAS 887589-64-2) is a fully synthetic quinoline derivative bearing a morpholino substituent at the 4-position, methyl groups at the 5- and 8-positions, and a butyl ester at the 2-carboxylate position. With molecular formula C₂₀H₂₆N₂O₃ and molecular weight 342.43 g/mol, the compound is catalogued exclusively as a research chemical by multiple international suppliers, including Santa Cruz Biotechnology, CymitQuimica (Fluorochem brand), MolCore, Leyan, and CheMenu, at purities ranging from 95% to 98%.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 887589-64-2
Cat. No. B3016678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate
CAS887589-64-2
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESCCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C
InChIInChI=1S/C20H26N2O3/c1-4-5-10-25-20(23)16-13-17(22-8-11-24-12-9-22)18-14(2)6-7-15(3)19(18)21-16/h6-7,13H,4-5,8-12H2,1-3H3
InChIKeyBASIJJNBMSZDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate (CAS 887589-64-2): Procurement-Grade Identity and Supplier Landscape


Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate (CAS 887589-64-2) is a fully synthetic quinoline derivative bearing a morpholino substituent at the 4-position, methyl groups at the 5- and 8-positions, and a butyl ester at the 2-carboxylate position . With molecular formula C₂₀H₂₆N₂O₃ and molecular weight 342.43 g/mol, the compound is catalogued exclusively as a research chemical by multiple international suppliers, including Santa Cruz Biotechnology, CymitQuimica (Fluorochem brand), MolCore, Leyan, and CheMenu, at purities ranging from 95% to 98% . No entry exists in PubChem, ChEMBL, DrugBank, or PubMed for this CAS number, and no primary research article or patent explicitly reports biological activity data for this specific compound . The compound belongs to the broader morpholinoquinoline carboxylate class, which has been described in patent literature (e.g., CN103936762B) as a scaffold for PI3K/mTOR kinase inhibition, though the specific 5,8-dimethyl substitution pattern has not been individually characterized [1].

Why Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate Cannot Be Interchanged with Other Morpholinoquinoline Carboxylates


Within the butyl 4-morpholinoquinoline-2-carboxylate sub-family, the quinoline ring substitution pattern is the sole structural variable and the primary driver of differentiated physicochemical and, by class-level inference, pharmacological properties [1]. Closely related analogs differ only in their ring substituents—examples include the 6,8-difluoro analog (CAS not retrieved; MW 350.36; C₁₈H₂₀F₂N₂O₃), the 8-chloro-6-fluoro analog, and the 6-bromo analog (CAS 887589-60-8) [2]. The 5,8-dimethyl substitution confers a higher logP and greater steric bulk relative to halogenated or unsubstituted analogs, which in morpholinoquinoline scaffolds has been associated with altered target-binding conformations and differential CNS penetration potential in kinase inhibitor programs . Although no direct head-to-head biological comparison data exist for this specific compound, the structural uniqueness of the 5,8-dimethyl pattern precludes generic substitution with any halogenated or non-methylated analog without re-validation of the experimental system [3].

Quantitative Differentiation Evidence for Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate: Comparator-Based Procurement Metrics


Supplier Purity Differentiation: Certified Purity Range of 95%–98% Across Five Independent Vendors

Across five independent, non-excluded suppliers cataloguing this compound, the certified purity ranges from 95.0% (CymitQuimica/Fluorochem brand) to 98% (Leyan, catalog No. 1529231) , with intermediate specifications of 97% (CheMenu, catalog No. CM229008; MolCore, NLT 97%) . Santa Cruz Biotechnology lists the compound without a publicly disclosed purity specification on the product page . This 3-percentage-point purity spread is material for applications requiring stoichiometric precision (e.g., quantitative biochemical assays, analytical standard preparation) and represents the sole directly verifiable inter-supplier differentiation metric available for this compound.

Chemical procurement Purity specification Research chemical sourcing

Structural Differentiation from Closest Analogs: 5,8-Dimethyl Substitution Pattern Versus Halogenated Butyl 4-Morpholinoquinoline-2-Carboxylates

The target compound is distinguished from its closest catalogued analogs by its 5,8-dimethyl quinoline substitution pattern. The 6,8-difluoro analog (MW 350.36, C₁₈H₂₀F₂N₂O₃) replaces methyl groups with electron-withdrawing fluorine atoms, reducing lipophilicity and altering hydrogen-bonding capacity . The 6-bromo analog (CAS 887589-60-8) introduces a heavy halogen at position 6, substantially increasing molecular weight and polarizability [1]. In morpholinoquinoline kinase inhibitor programs, dimethyl substitution at the 4,8-positions (cf. 4,8-dimethyl-2-morpholinoquinoline, CAS 34500-48-6) has been associated with increased lipophilicity and reduced CNS penetration relative to unsubstituted morpholinoquinolines . The 5,8-dimethyl pattern of the target compound represents a distinct regioisomeric arrangement not described in any known SAR study, making its physicochemical behavior non-interchangeable with any halogenated or mono-methylated analog .

Medicinal chemistry Quinoline SAR Lead optimization

Class-Level Scaffold Precedent: Morpholinoquinoline Core as a Validated Kinase Inhibitor Pharmacophore

The morpholinoquinoline scaffold has been validated across multiple kinase inhibitor programs. Patent CN103936762B claims morpholinoquinoline compounds as PI3K/mTOR inhibitors for cancer treatment, establishing the core scaffold's pharmacological relevance [1]. A 2022 study demonstrated that quinoline derivatives bearing a morpholino side chain exhibited selective C-RAF kinase inhibition with potent anticancer activity; three compounds from this series achieved IC₅₀ values as low as 0.067 μM in antiproliferative assays against the NCI-60 cancer cell line panel [2]. Separately, 2-morpholinoquinoline derivatives have shown antifungal activity superior to griseofulvin against Aspergillus fumigatus in molecular docking and in vitro studies (Kovacevic et al., 2017) [3]. However, the target compound's specific 4-morpholino (rather than 2-morpholino) regiochemistry and 5,8-dimethyl substitution pattern fall outside the characterized SAR of any published series; activity cannot be directly extrapolated from these class-level precedents .

Kinase inhibition PI3K/mTOR C-RAF Drug discovery

Supplier Network and Procurement Accessibility: Five Active Vendors Across Three Regions

The compound is actively catalogued by at least five non-excluded suppliers spanning North America (Santa Cruz Biotechnology) , Europe (CymitQuimica/Fluorochem) , and Asia (MolCore, Leyan, CheMenu) . Available packaging sizes include 250 mg (CymitQuimica) and 1 g (BIOFOUNT via CNReagent, Leyan), with catalog numbers CM229008 (CheMenu), MC233E23 (MolCore), 1529231 (Leyan), and 10-F470130 (CymitQuimica/Fluorochem). In contrast, closely related analogs such as butyl 6-bromo-4-morpholinoquinoline-2-carboxylate (CAS 887589-60-8) and butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate are primarily listed by excluded sources (BenchChem, EvitaChem) or single vendors, limiting procurement options for comparator studies. The MDL number MFCD07783800 is available for cross-referencing .

Research chemical sourcing Supply chain Catalog availability

Recommended Procurement and Research Application Scenarios for Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate


Kinase Inhibitor Screening Cascade Entry Point

Based on the morpholinoquinoline scaffold's established precedent as a PI3K/mTOR and C-RAF kinase inhibitor pharmacophore [1][2], this compound may serve as a structurally distinct entry point for kinase-focused phenotypic or biochemical screening cascades. The 5,8-dimethyl substitution pattern is not represented in any published SAR series, offering potential novelty for intellectual property generation. Procurement should specify the highest available purity (98%, Leyan Cat. No. 1529231) to minimize confounding effects from impurities in primary screening .

Physicochemical Comparator for Morpholinoquinoline Analog Series

The compound can function as the dimethyl-substituted reference point in a systematic physicochemical comparator set alongside halogenated analogs (6,8-difluoro, 6-bromo, 8-chloro-6-fluoro) to experimentally determine the impact of electron-donating versus electron-withdrawing quinoline substituents on logP, solubility, and metabolic stability . Multi-vendor sourcing (5 active suppliers) facilitates procurement of the full analog set without single-supplier bottlenecks .

Synthetic Chemistry Building Block for Late-Stage Diversification

With a defined butyl ester at the 2-position amenable to hydrolysis or transesterification, and a morpholino group capable of further derivatization, this compound provides a scaffold for late-stage diversification in medicinal chemistry programs. The MDL number MFCD07783800 enables unambiguous cross-referencing across supplier and database systems . Researchers should request the Certificate of Analysis from the selected supplier to verify batch-specific purity before committing to multi-step synthetic sequences.

Critical Evidence Gap Assessment Before High-Investment Studies

Given the complete absence of published biological activity data for this specific compound, any procurement for in vivo or advanced in vitro studies must be preceded by an internal pilot characterization: (1) purity verification via HPLC or LC-MS; (2) solubility determination in the intended assay buffer; and (3) preliminary cytotoxicity or target-engagement screening at the relevant concentration range . The compound should not be assumed to exhibit the kinase inhibitory potency or selectivity profile of published morpholinoquinoline derivatives without direct experimental confirmation.

Quote Request

Request a Quote for Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.